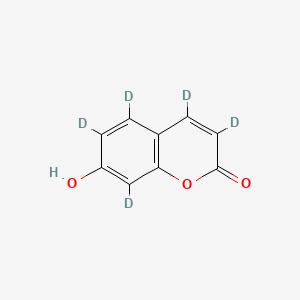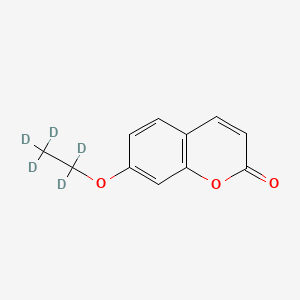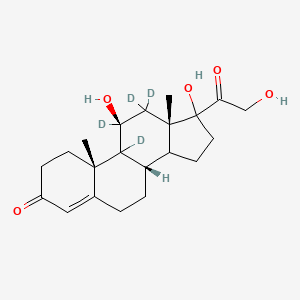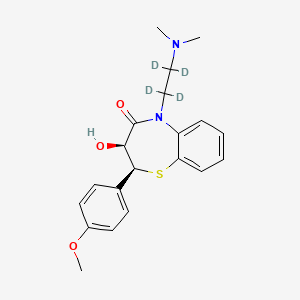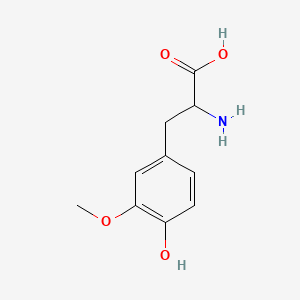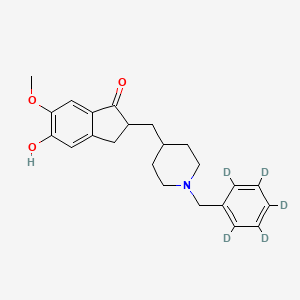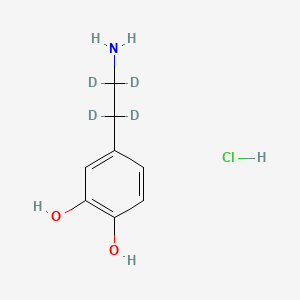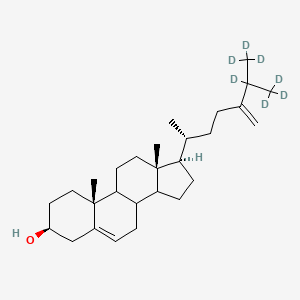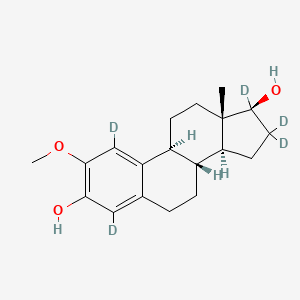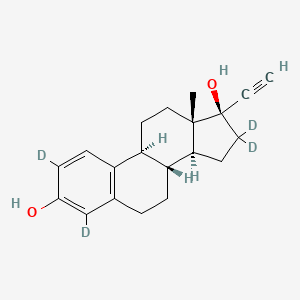
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid, also known as 2-(Propyl-1,1-D2)pentanoic acid-3,3-D2, is an organic compound with the molecular formula C8H12D4O2. It is a deuterated analog of valproic acid, where specific hydrogen atoms are replaced with deuterium. This compound appears as a colorless liquid with a density of approximately 0.9 g/cm³ .
Méthodes De Préparation
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid can be synthesized through the reaction of 2-(Propyl-1,1-D2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution under appropriate conditions . The reaction requires careful handling of strong acids and flammable materials, necessitating the use of personal protective equipment and adherence to safety protocols.
Analyse Des Réactions Chimiques
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Applications De Recherche Scientifique
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Labeling: It is used as an internal standard compound for NMR, aiding in the labeling and quantitative analysis of other compounds
Chemical Research: The compound is utilized to characterize, analyze, and study intermediates and products in organic synthesis reactions
Biological Studies: Its deuterated nature makes it valuable in studying metabolic pathways and drug metabolism, as deuterium-labeled compounds can provide insights into biological processes
Mécanisme D'action
The mechanism of action of 2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid involves its interaction with molecular targets and pathways similar to those of valproic acid. It is believed to modulate the activity of neurotransmitters and ion channels, influencing neuronal excitability and synaptic transmission . The deuterium atoms may alter the compound’s pharmacokinetics and metabolic stability, providing unique insights into its effects.
Comparaison Avec Des Composés Similaires
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is compared with other similar compounds, such as:
Valproic Acid: The non-deuterated analog, widely used as an anticonvulsant and mood stabilizer.
2-(Propyl-1,1-D2)pentanoic Acid: The precursor compound used in the synthesis of this compound
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic investigations .
Propriétés
IUPAC Name |
3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)O)C([2H])([2H])CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
